molecular formula C17H19N4OS.C2H3O2<br>C19H22N4O3S B12689084 2-((4-(Dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazoliumacetate CAS No. 83968-82-5

2-((4-(Dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazoliumacetate

Cat. No.: B12689084
CAS No.: 83968-82-5
M. Wt: 386.5 g/mol
InChI Key: YTBZISFZICUXLO-UHFFFAOYSA-M
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Description

2-((4-(Dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazoliumacetate is a complex organic compound that belongs to the class of azo dyes. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. The compound is known for its vibrant color and is used in various applications, including as a dye and in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazoliumacetate typically involves a diazotization reaction. This process starts with the diazotization of a primary aromatic amine, such as 4-(dimethylamino)aniline, in the presence of nitrous acid. The resulting diazonium salt is then coupled with a suitable coupling component, such as 6-methoxy-3-methylbenzothiazole, under controlled conditions to form the azo compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the diazonium salt and to achieve high coupling efficiency. The final product is purified through crystallization or chromatography techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-(Dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazoliumacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its color properties.

    Reduction: Reduction of the azo group (N=N) can lead to the formation of corresponding amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and zinc dust in acidic conditions are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).

Major Products Formed

    Oxidation: Oxidized derivatives with altered electronic properties.

    Reduction: Corresponding aromatic amines.

    Substitution: Functionalized aromatic compounds with various substituents.

Scientific Research Applications

2-((4-(Dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazoliumacetate has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its interaction with biological molecules. The azo group (N=N) can undergo reductive cleavage in the presence of enzymes, leading to the formation of aromatic amines. These amines can interact with cellular components, potentially disrupting normal cellular functions. The compound’s mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    Methyl Red: Another azo dye with similar structural features but different functional groups.

    Sudan I: A monoazo dye used in various applications, including as a coloring agent.

    Congo Red: A bisazo dye known for its use in histology and as an indicator.

Uniqueness

2-((4-(Dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazoliumacetate is unique due to its specific combination of functional groups, which confer distinct electronic and photophysical properties. This uniqueness makes it valuable in applications requiring specific colorimetric and fluorescent characteristics .

Properties

CAS No.

83968-82-5

Molecular Formula

C17H19N4OS.C2H3O2
C19H22N4O3S

Molecular Weight

386.5 g/mol

IUPAC Name

4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]-N,N-dimethylaniline;acetate

InChI

InChI=1S/C17H19N4OS.C2H4O2/c1-20(2)13-7-5-12(6-8-13)18-19-17-21(3)15-10-9-14(22-4)11-16(15)23-17;1-2(3)4/h5-11H,1-4H3;1H3,(H,3,4)/q+1;/p-1

InChI Key

YTBZISFZICUXLO-UHFFFAOYSA-M

Canonical SMILES

CC(=O)[O-].C[N+]1=C(SC2=C1C=CC(=C2)OC)N=NC3=CC=C(C=C3)N(C)C

Related CAS

38901-83-6 (Parent)

Origin of Product

United States

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